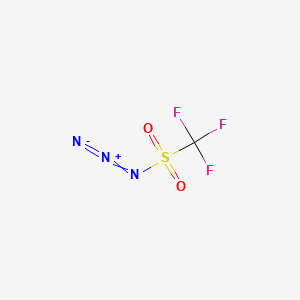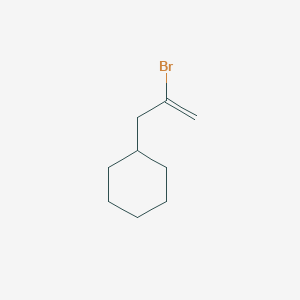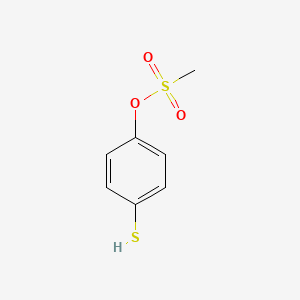
(4-sulfanylphenyl) methanesulfonate
Overview
Description
(4-sulfanylphenyl) methanesulfonate is an organosulfur compound that combines the properties of methanesulfonic acid and 4-mercaptophenol. This compound is known for its unique chemical structure, which includes a sulfonate ester group and a thiol group. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid 4-mercaptophenyl ester typically involves the esterification of methanesulfonic acid with 4-mercaptophenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of methanesulfonic acid 4-mercaptophenyl ester follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems helps in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-sulfanylphenyl) methanesulfonate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to yield the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, methanesulfonic acid.
Substitution: Various substituted phenyl esters.
Scientific Research Applications
(4-sulfanylphenyl) methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and thiol-based compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications due to its thiol group.
Mechanism of Action
The mechanism of action of methanesulfonic acid 4-mercaptophenyl ester involves its interaction with nucleophiles and electrophiles. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. The ester group can undergo hydrolysis to release methanesulfonic acid and 4-mercaptophenol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Methanesulfonic acid phenyl ester: Lacks the thiol group, making it less reactive in thiol-specific reactions.
4-Mercaptophenyl acetate: Contains an acetate ester instead of a methanesulfonate ester, leading to different reactivity and stability.
Methanesulfonic acid 4-hydroxyphenyl ester: Similar structure but with a hydroxyl group instead of a thiol group, affecting its chemical behavior.
Uniqueness: (4-sulfanylphenyl) methanesulfonate is unique due to the presence of both a sulfonate ester and a thiol group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
62262-84-4 |
|---|---|
Molecular Formula |
C7H8O3S2 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
(4-sulfanylphenyl) methanesulfonate |
InChI |
InChI=1S/C7H8O3S2/c1-12(8,9)10-6-2-4-7(11)5-3-6/h2-5,11H,1H3 |
InChI Key |
IFIKILAPWJGSPO-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)S |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)S |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
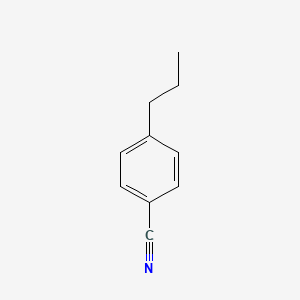
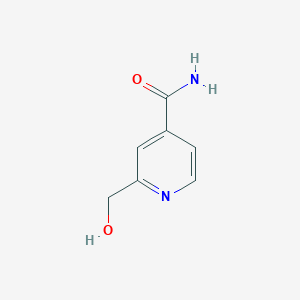
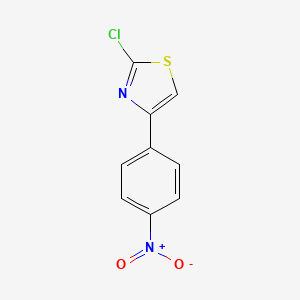
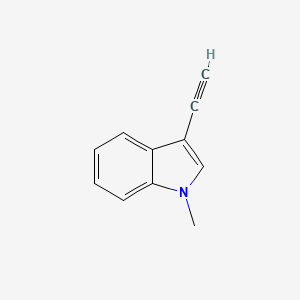
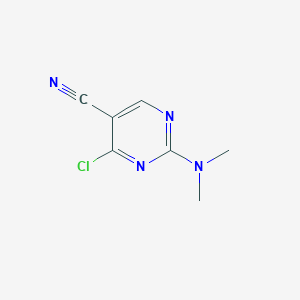
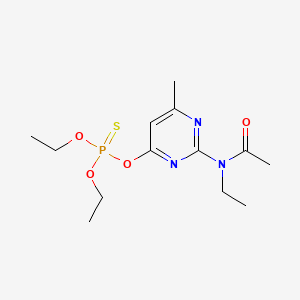
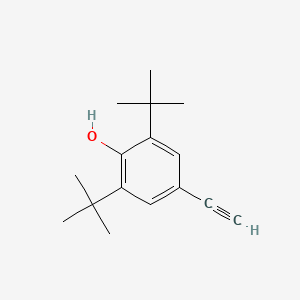
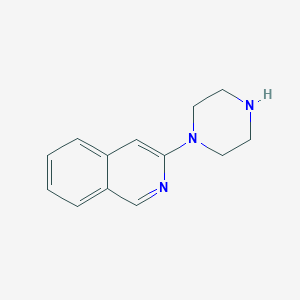
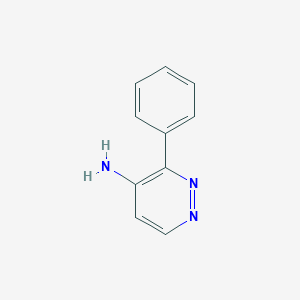
![2-[[13-[(8-Hydroxyquinolin-2-yl)methyl]-1-oxa-4,10,16-trithia-7,13-diazacyclooctadec-7-yl]methyl]quinolin-8-ol](/img/structure/B1626113.png)
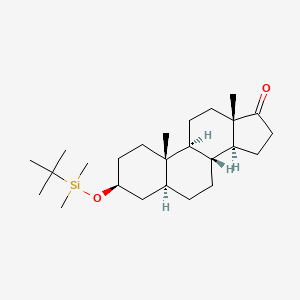
![2-[p-(Chloromethyl)phenyl]propionic acid methyl ester](/img/structure/B1626116.png)
